N1-(3-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a compound of significant interest in the field of medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 411.44 g/mol. The compound is characterized by its complex structure, which includes a nitrophenyl group, an imidazole derivative, and an oxalamide moiety. This combination of functional groups suggests potential applications in pharmacology, particularly as a candidate for antiviral agents or other therapeutic uses due to its structural features that may interact with biological targets effectively.
N1-(3-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can be classified as an organic compound within the categories of oxalamides and thioether derivatives. Its structural complexity positions it among compounds that may exhibit unique biological activities, making it a subject of interest for further investigation in medicinal chemistry.
The synthesis of N1-(3-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can be approached through several methodologies. One effective method involves the coupling of 3-nitroaniline with an appropriate oxalyl chloride followed by the introduction of the thioether moiety derived from 4-phenyl-1H-imidazole.
The molecular structure of N1-(3-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can be represented using structural formulas that highlight its functional groups.
InChI=1S/C19H17N5O4S/c25-17(18(26)22-14-8-4-5-9-16(14)24(27)28)20-10-11-29-19-21-12-15(23-19)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,25)(H,21,23)(H,22,26)
This data indicates the connectivity of atoms within the molecule and reflects its complexity.
N1-(3-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can participate in various chemical reactions due to its functional groups.
These reactions can lead to derivatives that may have enhanced biological activity or altered pharmacological properties.
The mechanism of action for N1-(3-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is not fully elucidated but can be hypothesized based on its structure.
The compound's interaction with biological targets likely involves:
Data from similar compounds suggest that modifications to the nitrophenyl or imidazole groups could enhance efficacy against specific targets.
The compound typically exhibits:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize these properties .
N1-(3-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide has potential applications in various scientific fields:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: